molecular formula C8H9BBrFO3 B1521955 6-Bromo-3-ethoxy-2-fluorophenylboronic acid CAS No. 871126-14-6

6-Bromo-3-ethoxy-2-fluorophenylboronic acid

Cat. No.: B1521955
CAS No.: 871126-14-6
M. Wt: 262.87 g/mol
InChI Key: GCNQUSXPZGIAQM-UHFFFAOYSA-N
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Description

6-Bromo-3-ethoxy-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid with palladium catalysts and halogenated organic compounds, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step of the reaction . Additionally, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid can interact with various enzymes and proteins that are involved in boron metabolism and transport within biological systems.

Molecular Mechanism

The molecular mechanism of action of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid involves its interaction with palladium catalysts during the Suzuki-Miyaura coupling reaction. The boronic acid group of the compound forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds . Additionally, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid are important considerations. The compound is generally stable under standard storage conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid may undergo degradation, leading to changes in its biochemical activity. Long-term studies are needed to assess the temporal effects of this compound on cellular function in both in vitro and in vivo settings.

Metabolic Pathways

(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is involved in metabolic pathways related to boron metabolism. The compound may interact with enzymes and cofactors that facilitate its conversion to other boron-containing metabolites These interactions can influence metabolic flux and the levels of various metabolites within biological systems

Transport and Distribution

The transport and distribution of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The activity and function of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid can be influenced by its localization within the cell, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethoxy-2-fluorophenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethoxy-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium periodate in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

6-Bromo-3-ethoxy-2-fluorophenylboronic acid has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-ethoxy-6-fluorophenylboronic acid
  • 4-Bromo-3-ethoxy-2-fluorophenylboronic acid
  • 6-Bromo-2-ethoxy-3-fluorophenylboronic acid

Uniqueness

6-Bromo-3-ethoxy-2-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in synthetic chemistry and materials science .

Properties

IUPAC Name

(6-bromo-3-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNQUSXPZGIAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659408
Record name (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-14-6
Record name (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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